molecular formula C16H23BrClNO7 B4002778 N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4002778
M. Wt: 456.7 g/mol
InChI Key: AMOFWFOYWCEOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, including halogenation, etherification, and amination reactions. The process begins with the halogenation of a phenol derivative to introduce bromine and chlorine atoms. This is followed by etherification to attach the ethoxy groups, and finally, amination to introduce the amine group.

    Halogenation: The phenol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms.

    Etherification: The halogenated phenol is reacted with ethylene oxide to form the ethoxy groups.

    Amination: The resulting compound is then reacted with an amine to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
  • N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
  • N-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate

Uniqueness

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrClNO3.C2H2O4/c1-18-7-2-5-17-6-8-19-9-10-20-14-4-3-12(15)11-13(14)16;3-1(4)2(5)6/h3-4,11,17H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOFWFOYWCEOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.